3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
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Overview
Description
3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a chloro group and an oxan-4-ylsulfanyl ethyl side chain. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves the following steps:
Formation of the oxan-4-ylsulfanyl ethyl intermediate: This can be achieved by reacting oxan-4-ylsulfanyl chloride with ethylamine under basic conditions.
Coupling with 3-chlorobenzoyl chloride: The intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro group and the oxan-4-ylsulfanyl ethyl side chain play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(3-oxo-4-morpholinyl)ethyl]benzamide
- 3-chloro-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide
Uniqueness
3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxan-4-ylsulfanyl ethyl side chain differentiates it from other benzamides, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c15-12-3-1-2-11(10-12)14(17)16-6-9-19-13-4-7-18-8-5-13/h1-3,10,13H,4-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFANSEPPRNEQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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